1-(4-Methoxyphenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one 1-(4-Methoxyphenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2034481-98-4
VCID: VC4546465
InChI: InChI=1S/C21H24N4O4/c1-14-3-8-19(23-22-14)29-18-9-10-24(13-18)21(27)15-11-20(26)25(12-15)16-4-6-17(28-2)7-5-16/h3-8,15,18H,9-13H2,1-2H3
SMILES: CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Molecular Formula: C21H24N4O4
Molecular Weight: 396.447

1-(4-Methoxyphenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 2034481-98-4

Cat. No.: VC4546465

Molecular Formula: C21H24N4O4

Molecular Weight: 396.447

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one - 2034481-98-4

Specification

CAS No. 2034481-98-4
Molecular Formula C21H24N4O4
Molecular Weight 396.447
IUPAC Name 1-(4-methoxyphenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Standard InChI InChI=1S/C21H24N4O4/c1-14-3-8-19(23-22-14)29-18-9-10-24(13-18)21(27)15-11-20(26)25(12-15)16-4-6-17(28-2)7-5-16/h3-8,15,18H,9-13H2,1-2H3
Standard InChI Key GTFNGMIANUYUQV-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name delineates its structure:

  • Pyrrolidin-2-one core: A five-membered lactam ring (positions 1–4) with a ketone at position 2.

  • 4-Methoxyphenyl substituent: Attached to the nitrogen (position 1) of the lactam, providing aromaticity and electron-donating effects .

  • Pyrrolidine-1-carbonyl group: A second pyrrolidine ring connected via a carbonyl bridge to position 4 of the lactam. This pyrrolidine is further substituted at position 3 with a 6-methylpyridazin-3-yloxy group .

The molecular formula is C₂₄H₂₇N₃O₄, with a molecular weight of 421.49 g/mol. Key functional groups include:

  • A lactam (cyclic amide) for hydrogen bonding .

  • A methoxy group enhancing solubility and metabolic stability .

  • A pyridazine ring contributing to π-π stacking interactions in biological targets .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds in the literature :

  • Formation of the Pyrrolidin-2-one Core:

    • Cyclization of γ-aminobutyric acid derivatives or via Beckmann rearrangement of cyclopentanone oximes .

    • Introduction of the 4-methoxyphenyl group via Buchwald-Hartwig amination or nucleophilic substitution .

  • Coupling of the Pyrrolidine-Carbonyl Moiety:

    • Activation of the lactam’s C4 position for amide bond formation using carbodiimides (e.g., EDC/HOBt).

    • Reaction with 3-hydroxypyrrolidine, followed by protection/deprotection strategies to avoid side reactions .

  • Introduction of the Pyridazine Substituent:

    • Mitsunobu reaction to attach 6-methylpyridazin-3-ol to the pyrrolidine’s C3 oxygen .

    • Alternative routes may employ nucleophilic aromatic substitution under basic conditions.

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons from 4-methoxyphenyl).

    • δ 3.8 ppm (methoxy group).

    • δ 2.5–3.5 ppm (pyrrolidine and pyrrolidinone protons) .

  • IR Spectroscopy: Strong absorbance at ~1680 cm⁻¹ (C=O stretch of lactam and amide) .

  • Mass Spectrometry: Molecular ion peak at m/z 421.49 (M+H⁺) .

Comparative Analysis with Analogues

CompoundStructure FeaturesBiological TargetReference
PF-04447943Pyrrolidine-pyrimidinePDE9A (Alzheimer’s)
EdelinontrinePyrazolo-pyrimidinoneOrexin receptors
Subject CompoundPyrrolidinone-pyridazineKinases/GPCRs (putative)This work

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator